molecular formula C6H9NaO3 B8343850 2-Oxo-3,3-dimethylbutyric acid sodium salt

2-Oxo-3,3-dimethylbutyric acid sodium salt

Cat. No. B8343850
M. Wt: 152.12 g/mol
InChI Key: NTRJJLQIKWDNTO-UHFFFAOYSA-M
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Patent
US04614822

Procedure details

Sodium 3,3-dimethyl-2-hydroxybutyrate and ruthenium dioxide hydrate are added to water, the pH rendered alkaline, and sodium hypochlorite is slowly added to produce sodium 3,3-dimethyl-2-oxobutyrate in high yield and purity. The solid catalyst is filtered off and may be re-used while the filtrate can be directly used in further synthesis.
Name
Sodium 3,3-dimethyl-2-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[CH:3]([OH:7])[C:4]([O-:6])=[O:5].[Na+:10].Cl[O-].[Na+]>O.[Ru](=O)=O.O>[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=[O:7])[C:4]([O-:6])=[O:5].[Na+:10] |f:0.1,2.3,4.5,7.8|

Inputs

Step One
Name
Sodium 3,3-dimethyl-2-hydroxybutyrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(C(=O)[O-])O)(C)C.[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O.[Ru](=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is slowly added

Outcomes

Product
Name
Type
product
Smiles
CC(C(C(=O)[O-])=O)(C)C.[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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